1-(2-Bromo-4-chlorophenyl)propan-2-one
CAS No.: 1305324-47-3
Cat. No.: VC3319945
Molecular Formula: C9H8BrClO
Molecular Weight: 247.51 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1305324-47-3 |
|---|---|
| Molecular Formula | C9H8BrClO |
| Molecular Weight | 247.51 g/mol |
| IUPAC Name | 1-(2-bromo-4-chlorophenyl)propan-2-one |
| Standard InChI | InChI=1S/C9H8BrClO/c1-6(12)4-7-2-3-8(11)5-9(7)10/h2-3,5H,4H2,1H3 |
| Standard InChI Key | HEYOJZQSPBKAGX-UHFFFAOYSA-N |
| SMILES | CC(=O)CC1=C(C=C(C=C1)Cl)Br |
| Canonical SMILES | CC(=O)CC1=C(C=C(C=C1)Cl)Br |
Introduction
1-(2-Bromo-4-chlorophenyl)propan-2-one is a halogenated organic compound with the chemical formula C₉H₈BrClO and a molecular weight of 247.51 g/mol. It is a ketone, specifically a propanone derivative, with a bromo and chloro substituent on the phenyl ring. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.
Synthesis and Preparation
The synthesis of 1-(2-Bromo-4-chlorophenyl)propan-2-one typically involves multi-step reactions starting from appropriate phenyl derivatives. The specific conditions, such as temperature, solvent choice, and catalysts, are crucial for optimizing yield and purity.
Applications and Potential Uses
While specific applications of 1-(2-Bromo-4-chlorophenyl)propan-2-one are not widely documented, compounds with similar structures are often used as intermediates in pharmaceutical synthesis. The presence of halogen substituents allows for further modification through nucleophilic substitution reactions, which can be useful in creating biologically active molecules.
Research Findings and Future Directions
Research on halogenated compounds like 1-(2-Bromo-4-chlorophenyl)propan-2-one is ongoing, with a focus on their potential in medicinal chemistry. The ability to modify these compounds through substitution reactions makes them valuable intermediates in the synthesis of complex molecules with biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume